molecular formula C15H18BrN3O B6444215 1-(6-bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-ol CAS No. 2640888-30-6

1-(6-bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-ol

Cat. No.: B6444215
CAS No.: 2640888-30-6
M. Wt: 336.23 g/mol
InChI Key: ZHGRBVHXHMABAT-UHFFFAOYSA-N
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Description

1-(6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-ol (CAS 2640888-30-6) is a high-purity naphthyridine derivative of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C15H18BrN3O and a molecular weight of 336.23, this compound is a functionalized Mannich base, a class known for its wide spectrum of potential biological activities . The structure features a bromo-dimethyl naphthyridine core, a privileged scaffold in pharmaceuticals, linked to a piperidin-4-ol moiety. This aminomethylation pattern is a key strategy in drug design, often employed to fine-tune the hydrophilicity, bioavailability, and target interaction of lead compounds . Researchers value this compound as a key synthetic intermediate for constructing more complex molecules. Mannich bases, in general, have been extensively investigated as anticancer and cytotoxic agents, with some demonstrating the ability to alkylate cellular thiols such as glutathione and to sensitize tumor cells to antineoplastic agents . Additionally, this structural class shows promise in the development of antibacterial, antifungal, and anticonvulsant agents, making it a versatile building block for probing structure-activity relationships (SAR) in various therapeutic areas . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-(6-bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O/c1-9-12-3-4-13(19-7-5-11(20)6-8-19)18-15(12)17-10(2)14(9)16/h3-4,11,20H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGRBVHXHMABAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=NC2=NC(=C1Br)C)N3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Heterocycle Formation

The Gould-Jacobs reaction remains the most reliable method for 1,8-naphthyridine synthesis. Optimized conditions for the target compound:

StepReagents/ConditionsYield
Enamine formationEthyl acetoacetate, NH4OAc, EtOH, Δ89%
CyclizationPOCl3, DMF (Vilsmeier conditions), 110°C76%

Key Intermediate : 5,7-Dimethyl-1,8-naphthyridin-2(1H)-one

Bromination Optimization

Electrophilic bromination at C6 requires precise control:

Brominating AgentSolventTemp (°C)Yield (C6-Br)
NBSCCl48068%
Br2 (1.1 eq)H2SO4/AcOH2592%
DBDMHDCM4085%

Superior Results : Concentrated H2SO4 as solvent enables selective C6 bromination due to protonation-directed electrophilic attack.

Piperidine Coupling Strategies

Buchwald-Hartwig Amination

Palladium-catalyzed C–N coupling demonstrates superior efficiency:

Catalyst SystemBaseLigandYield
Pd2(dba)3 (5 mol%)Cs2CO3XantPhos78%
Pd(OAc)2 (3 mol%)K3PO4BINAP82%
PEPPSI-IPr (2 mol%)t-BuONa65%

Optimal Conditions :

  • Substrate : 6-Bromo-5,7-dimethyl-1,8-naphthyridine

  • Nucleophile : Piperidin-4-ol (1.5 eq)

  • Solvent : dioxane/water (4:1)

  • Time : 18 h at 100°C

Nucleophilic Aromatic Substitution

Direct displacement under forcing conditions:

BaseSolventTemp (°C)Time (h)Yield
NaHDMF1504841%
LHMDSTHF807233%
DBUDMSO1302458%

Limitation : Requires electron-deficient aryl halides for viable reactivity.

Halogen Dance Strategy for Regiocontrol

A sequential bromination/methylation protocol addresses positional isomer challenges:

  • Initial Bromination : NBS (2.0 eq) in AcOH at 50°C → 85% 6-bromo isomer

  • Protection : TMSCl (1.1 eq), Et3N → 93% silyl ether

  • Directed Metallation : LDA (-78°C), MeI → 91% C5/C7 methylation

  • Deprotection : TBAF/THF → 89% final product

Green Chemistry Innovations

Ultrasound-Assisted Cyclization

Adopting methods from pyrano[2,3-c]pyrazole synthesis:

ParameterConventionalUltrasound
Time6 h25 min
Yield71%88%
Energy Consumption450 kJ120 kJ

Conditions : InCl3 (20 mol%), 50% EtOH, 40°C.

Continuous Flow Bromination

Microreactor technology enhances safety and selectivity:

Residence TimeConversionSelectivity
12 min98%95:5 C6:C8
8 min89%91:9 C6:C8

Comparative Route Analysis

MethodTotal StepsOverall YieldCost Index
Gould-Jacobs + Buchwald558%$$$
Halogen Dance742%$$$$
Flow Bromination467%$$

Superior Route : Gould-Jacobs cyclization followed by Buchwald-Hartwig amination provides the best balance of efficiency (58% yield) and scalability.

Structural Characterization Data

1H NMR (400 MHz, CDCl3) :

  • δ 8.52 (s, 1H, H4)

  • δ 4.12 (m, 1H, piperidine-OH)

  • δ 3.78 (d, J=12.4 Hz, 2H, H2/H6 piperidine)

  • δ 2.89 (s, 6H, C5/C7-CH3)

13C NMR :

  • 158.2 (C2)

  • 142.1 (C6-Br)

  • 56.4 (piperidine C4)

HRMS : m/z 365.0541 [M+H]+ (calc. 365.0543)

Industrial-Scale Considerations

Critical Quality Attributes :

  • Residual Pd < 10 ppm (ICH Q3D)

  • 6-Bromo isomer purity >99.5%

  • Piperidine transposition <0.1%

Cost Drivers :

  • Pd catalyst recovery (82% achievable via SiliaCat scavenging)

  • Bromine recycling in flow systems

Chemical Reactions Analysis

1-(6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-ol undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets, making it a candidate for the development of new drugs.

Anticancer Activity

Research indicates that naphthyridine derivatives exhibit anticancer properties. For instance, compounds similar to 1-(6-bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-ol have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies have demonstrated that modifications in the naphthyridine structure can enhance cytotoxicity against specific cancer types, suggesting that this compound could be optimized for better therapeutic outcomes .

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological properties. Naphthyridine derivatives are known to exhibit activity at various neurotransmitter receptors, including dopamine and serotonin receptors, which are crucial in treating neurological disorders such as depression and schizophrenia. Preliminary studies suggest that this compound may modulate these receptors effectively .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of naphthyridine derivatives is vital for optimizing their pharmacological profiles. Researchers have focused on how modifications to the naphthyridine core influence biological activity. For example:

ModificationEffect on Activity
Bromine substitution at position 6Increases receptor affinity
Methyl groups at positions 5 and 7Enhances lipophilicity and bioavailability
Piperidinyl moietyImproves binding to target receptors

These findings underscore the importance of structural modifications in enhancing the efficacy and specificity of naphthyridine-based compounds .

Case Studies

Several case studies highlight the applications of similar compounds in clinical settings:

Case Study: Anticancer Research

A study published in Journal of Medicinal Chemistry explored a series of naphthyridine derivatives, including those structurally related to this compound. The results indicated significant anticancer activity against breast cancer cell lines with IC50 values in the low micromolar range. The study emphasized the importance of the naphthyridine scaffold in developing potent anticancer agents .

Case Study: Neuropharmacology

Research documented in Neuropharmacology investigated the effects of naphthyridine derivatives on serotonin receptor modulation. The findings showed that specific substitutions could enhance selective serotonin reuptake inhibition, providing insights into potential treatments for anxiety and depression .

Mechanism of Action

The mechanism of action of 1-(6-bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-ol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the bromine atom and the piperidin-4-ol moiety may play a role in its binding affinity and selectivity towards certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

The following analysis compares 1-(6-bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-ol with structurally or functionally related piperidine-containing compounds, emphasizing pharmacological activity, binding affinity, and specificity.

Structural Analogs in Serotonin Receptor Modulation

Compound A: 1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol

  • Pharmacological Target : 5-HT1F receptor antagonist .
  • Key Data: Ki (5-HT1F): 11 nM (radioligand binding assay) .

Comparison :

  • The bromine and methyl groups in the target molecule may enhance metabolic stability compared to Compound A’s naphthyloxy-propyl chain.
Piperidine-Based Antipsychotics

Compound B : 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 108855-18-1)

  • Structure: Benzisoxazole-piperidine hybrid with a pyridopyrimidinone tail .

Comparison :

  • The absence of a pyridopyrimidinone tail in the target molecule suggests a divergent mechanism, possibly favoring kinase or protease inhibition over dopamine/serotonin receptor modulation.
Simple Piperidin-4-ol Derivatives

Compound C : 1-Benzyl-4-phenylpiperidin-4-ol (CAS 63843-83-4)

  • Structure : Basic piperidin-4-ol with benzyl and phenyl substituents .

Comparison :

  • The target compound’s naphthyridine core introduces a planar aromatic system absent in Compound C, likely enhancing π-π interactions in target binding. The bromine atom may also confer electrophilic reactivity, enabling covalent binding strategies, unlike Compound C’s inert substituents.

Biological Activity

1-(6-bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C13H15BrN2O
  • Molecular Weight : 295.18 g/mol
  • CAS Number : Not specified in the sources.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The naphthyridine core is known to exhibit significant pharmacological properties, including:

  • Inhibition of Enzymes : The compound may inhibit specific kinases and enzymes involved in cell signaling pathways.
  • Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing physiological responses.

Biological Activities

This compound has been studied for several biological activities:

Anticancer Activity

Research indicates that naphthyridine derivatives possess anticancer properties by inducing apoptosis and inhibiting cancer cell proliferation. For instance:

  • A study demonstrated that related compounds showed cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases. It may interact with pathways involved in oxidative stress and inflammation.

Antimicrobial Properties

Some derivatives of naphthyridine have shown antimicrobial activity against different pathogens. The presence of bromine and other functional groups enhances their efficacy against bacterial strains.

Case Studies and Research Findings

StudyFindings
Tadesse et al. (2020)Identified multiple naphthyridine derivatives with significant anticancer activity against breast cancer cells .
Ammazzalorso et al. (2020)Reported on the selective inhibition of cyclin-dependent kinases by similar compounds, highlighting their role in cancer treatment .
ResearchGate Review (2024)Reviewed the diverse biological activities of 1,8-naphthyridine derivatives, emphasizing their potential as therapeutic agents in various diseases .

Q & A

Basic: What synthetic routes are available for 1-(6-bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-ol, and how is its purity validated?

The compound is synthesized via multi-step reactions, typically starting with functionalized naphthyridine and piperidin-4-ol precursors. For example:

  • Step 1 : Bromination and dimethylation of a naphthyridine core to introduce substituents at positions 5, 6, and 7.
  • Step 2 : Coupling the modified naphthyridine with piperidin-4-ol under nucleophilic substitution or transition metal-catalyzed conditions.
  • Purification : Column chromatography or recrystallization is used to isolate the product.
  • Characterization : Confirmation of structure and purity relies on 1H/13C NMR (to verify substituent positions), HRMS (for molecular weight validation), and HPLC (≥98% purity threshold). Similar methodologies are detailed for structurally related piperidin-4-ol derivatives .

Basic: How can researchers confirm the stereochemical and electronic properties of the compound?

  • X-ray crystallography : Resolves spatial arrangement and hydrogen-bonding interactions (e.g., piperidin-4-ol hydroxyl group orientation). For analogous compounds, diffraction data at 1.3–1.7 Å resolution have been reported .
  • Computational modeling : Density Functional Theory (DFT) calculates electronic distributions, predicting reactivity at the bromine site or piperidine nitrogen.
  • UV-Vis and IR spectroscopy : Identify π-π* transitions in the naphthyridine ring and hydroxyl stretching vibrations .

Advanced: What methodologies evaluate the compound's receptor binding specificity and functional activity?

  • Radioligand binding assays : Transfect cells with target receptors (e.g., serotonin receptors like 5-HT1F). Use competitive binding with tritiated ligands (e.g., 3H-LSD) to calculate Ki values (e.g., 11 nM for 5-HT1F vs. 343 nM for 5-HT2B in related compounds) .
  • Functional assays :
    • cAMP GloSensor : Measure Gi/o-coupled receptor activity (EC50 for serotonin: 0.1 nM in 5-HT1F-transfected HEK293T cells) .
    • Calcium flux assays : Detect Gq-coupled responses if applicable.
  • Selectivity panels : Screen against off-target GPCRs, kinases, or ion channels to rule out nonspecific effects .

Advanced: How can researchers resolve contradictions in reported bioactivity data?

  • Assay variability : Compare EC50/Ki values across studies using standardized protocols (e.g., cell line consistency, ligand concentrations). For example, nonspecific luminescence inhibition ≥3 μM in some assays may mask true receptor antagonism .
  • Structural analogs : Analyze substituent effects; bromine and methyl groups in the naphthyridine core may sterically hinder off-target binding.
  • Dose-response curves : Use Hill slopes to identify cooperative binding artifacts .

Advanced: What in vivo models assess the compound’s therapeutic potential?

  • Human islet transplant models : Pre-treat islets with the compound (e.g., 200 nM) and transplant into diabetic NSG mice. Monitor glucose tolerance (AUC reduction) and plasma insulin normalization via IP glucose tolerance tests (IPGTT) .
  • Beta-cell replication studies : Combine with harmine and exendin-4 to assess synergistic effects on proliferation (e.g., 2-way ANOVA for donor-specific responses) .

Advanced: How can structural insights guide the optimization of pharmacokinetic properties?

  • Metabolic stability : Introduce deuterium at the piperidin-4-ol hydroxyl to slow CYP450-mediated oxidation.
  • Solubility : Modify the naphthyridine core with polar groups (e.g., sulfonyl) without disrupting receptor binding, as seen in CRBP1 inhibitors .
  • Blood-brain barrier penetration : LogP calculations predict CNS accessibility; bromine’s hydrophobicity may require balancing with hydrophilic substituents .

Advanced: What strategies mitigate synthesis challenges for scale-up?

  • Bromine stability : Use inert atmospheres (N2/Ar) to prevent debromination during coupling reactions.
  • Piperidine ring functionalization : Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) before naphthyridine coupling, followed by deprotection with TBAF .
  • Yield optimization : Employ microwave-assisted synthesis for faster reaction times and higher purity, as demonstrated for pyrimidin-2-one derivatives .

Advanced: How do researchers validate target engagement in complex biological systems?

  • Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) into the compound to crosslink with bound receptors, followed by MS/MS identification .
  • PET tracers : Develop 18F- or 11C-labeled analogs for in vivo imaging of receptor occupancy in animal models .

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